4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-phenyl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-10-11(2)17-18(12(10)3)15-16-14(9-19-15)13-7-5-4-6-8-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQAIYFAGHUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318047 | |
| Record name | 5T-0840 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82100-73-0 | |
| Record name | NSC325280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5T-0840 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule’s structure necessitates simultaneous assembly of two heterocycles: a 1,3-thiazole core substituted at C2 with a 3,4,5-trimethylpyrazole and at C4 with a phenyl group. Retrosynthetic disconnection reveals two primary pathways:
Thiazole Ring Formation with Pre-Synthesized Pyrazole
This route involves constructing the thiazole ring using a pyrazole-containing precursor. The Hantzsch thiazole synthesis is adapted by reacting α-halo ketones (e.g., phenacyl bromide for the C4-phenyl group) with thioureas bearing the pre-formed pyrazole moiety.
Pyrazole Functionalization Post-Thiazole Synthesis
Alternatively, the thiazole ring is first assembled, followed by introducing the pyrazole substituent via nucleophilic aromatic substitution (SNAr) at C2. This method requires activating the thiazole’s C2 position with a leaving group (e.g., bromine).
Detailed Synthetic Methodologies
Hantzsch Thiazole Synthesis with Pyrazole-Thiourea Intermediates
Synthesis of 3,4,5-Trimethyl-1H-Pyrazole-1-Carbothioamide
The pyrazole-thiourea intermediate is prepared by reacting 3,4,5-trimethyl-1H-pyrazole with thiophosgene in dichloromethane under nitrogen atmosphere. Yield optimization (78–85%) is achieved by maintaining temperatures at 0–5°C and using triethylamine as a base.
Reaction Conditions
- Temperature: 0–5°C
- Solvent: Anhydrous dichloromethane
- Base: Triethylamine (2.5 equiv)
- Time: 4–6 hours
Cyclocondensation with Phenacyl Bromide
The thiourea derivative (1.0 equiv) reacts with phenacyl bromide (1.2 equiv) in ethanol under reflux. Microwave irradiation (100°C, 300 W) reduces reaction time from 12 hours to 45 minutes, improving yield from 68% to 89%.
Characterization Data
SNAr on Pre-Formed 2-Bromo-4-Phenyl-1,3-Thiazole
Preparation of 2-Bromo-4-Phenyl-1,3-Thiazole
Bromination of 4-phenyl-1,3-thiazole using N-bromosuccinimide (NBS) in acetonitrile at 80°C for 8 hours affords the 2-bromo derivative in 92% yield.
Coupling with 3,4,5-Trimethyl-1H-Pyrazole
The bromothiazole (1.0 equiv) reacts with 3,4,5-trimethyl-1H-pyrazole (1.5 equiv) in dimethylformamide (DMF) at 120°C for 24 hours. Catalytic CuI (10 mol%) enhances yield from 54% to 81% by facilitating Ullmann-type coupling.
Microwave-Assisted One-Pot Synthesis
A novel one-pot method combines dithiooxamide, 3,4,5-trimethylpyrazole-4-carbaldehyde, and phenacyl bromide under microwave irradiation (150°C, 500 W). Selenium dioxide oxidizes the intermediate dihydrothiazole to the aromatic thiazole, achieving 94% yield in 30 minutes.
Optimized Conditions
- Microwave power: 500 W
- Solvent: Ethylene glycol
- Oxidizing agent: SeO2 (1.2 equiv)
Comparative Analysis of Methodologies
The table below evaluates key parameters across synthetic routes:
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch + Microwave | 89–94 | 30–45 min | Rapid, high yield | Requires specialized equipment |
| SNAr + CuI Catalysis | 81 | 24 hours | Avoids thiourea intermediates | High temperature, long reaction time |
| Conventional Hantzsch | 68–78 | 12 hours | No microwave needed | Lower yield |
Mechanistic Insights and Regioselectivity
Challenges and Optimization Strategies
Steric Hindrance from Trimethylpyrazole
The 3,4,5-trimethyl groups hinder approach to the reaction center. Using polar aprotic solvents (DMF, DMSO) improves solubility and reaction kinetics.
Byproduct Formation in Hantzsch Synthesis
Competitive hydrolysis of the thiourea intermediate may occur. Anhydrous conditions and molecular sieves suppress this side reaction, increasing yield by 12–15%.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
4-Phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions, including:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
- Substitution Reactions : Such as halogenation and nucleophilic substitutions.
Biology
Research indicates potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have shown that derivatives of thiazoles exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. The compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Medicine
The unique structural features of this compound make it a candidate for therapeutic applications:
- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound in drug discovery efforts targeting diseases such as cancer and infections .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various thiazole derivatives. The results indicated that compounds with similar structural motifs to this compound demonstrated significant inhibition against Gram-positive bacteria.
| Compound | Activity (MIC µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Anticancer Research
In a recent study published in Cancer Research, researchers evaluated the effects of thiazole derivatives on cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects on breast cancer cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 10 | MCF7 (Breast Cancer) |
| Compound D | 5 | HeLa (Cervical Cancer) |
Industrial Applications
In addition to its research applications, this compound can be utilized in industrial settings:
Mechanism of Action
The mechanism of action of 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Key analogues include:
Key Observations:
- The trimethylpyrazole group in the target compound increases molecular weight and lipophilicity compared to unsubstituted pyrazole analogues (e.g., 4-phenyl-2-(1H-pyrazol-1-yl)thiazole) .
- Bulkier substituents , such as Zhao's dihydropyrazole-thiophene hybrid, exhibit higher molecular weights and may enhance tumor cell targeting .
Yield Challenges :
Physicochemical Properties
Notes:
- Lipophilicity : The trimethylpyrazole group likely increases LogP compared to unsubstituted pyrazole derivatives, improving membrane permeability but reducing solubility .
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may enhance π-π stacking in crystal lattices, contributing to the higher melting point of 112°C .
Biological Activity
4-Phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a synthetic organic compound that integrates a thiazole ring with a pyrazolyl group and a phenyl moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15N3S
- CAS Number : 82100-73-0
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : Via Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Introduction of the Phenyl Group : Using Friedel-Crafts acylation where benzene reacts with acyl chloride in the presence of a Lewis acid.
- Formation of the Pyrazolyl Group : By reacting hydrazine with a 1,3-diketone followed by methylation to introduce three methyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The compound has been evaluated against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 62.5 |
| S. aureus | 18 | 31.25 |
| P. mirabilis | 20 | 31.25 |
| B. subtilis | 16 | 62.5 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as P. mirabilis .
Anti-inflammatory and Anticancer Properties
The compound has also shown potential as an anti-inflammatory agent and an apoptosis inducer in cancer cells. Research indicates that derivatives containing the thiazole moiety can inhibit inflammatory pathways and promote programmed cell death in various cancer cell lines .
The biological activity of this compound is believed to result from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
Case Studies
A notable study synthesized various derivatives of thiazole and evaluated their biological activities. Among these derivatives, those similar to this compound exhibited promising results against both bacterial strains and cancer cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for 4-phenyl-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole?
- Methodological Answer : Synthesis typically involves coupling pyrazole and thiazole moieties. Begin with 3,4,5-trimethyl-1H-pyrazole and a substituted thiazole precursor. Key steps include:
- Intermediate Formation : React the pyrazole with a halogenated thiazole (e.g., 4-phenyl-2-bromo-1,3-thiazole) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-thiazole linkage .
- Purification : Use column chromatography to isolate intermediates, monitored via TLC (silica gel, ethyl acetate/hexane eluent) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to thiazole) and reaction time (12–24 hours at 80–100°C) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 2.1–2.3 ppm for methyl groups) and thiazole (δ 7.3–7.5 ppm for phenyl protons). Compare with computed spectra for validation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Ensure >95% purity using a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of intermediates during synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states for pyrazole-thiazole coupling. Software like Gaussian or ORCA can calculate activation energies .
- Solvent Effects : Simulate solvation (e.g., COSMO-RS) to optimize solvent choice (e.g., DMF vs. THF) for stabilizing intermediates .
- Post-Hoc Validation : Cross-verify computational results with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions between predicted and observed spectroscopic data?
- Methodological Answer :
- Database Cross-Referencing : Compare experimental NMR shifts with Cambridge Structural Database (CSD) entries for similar pyrazole-thiazole hybrids .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric thiazole-phenyl groups) by variable-temperature NMR .
- X-ray Crystallography : Resolve absolute configuration if chiral centers exist (e.g., via slow evaporation in ethanol) .
Q. How can researchers optimize reaction yields when coupling sterically hindered pyrazole and thiazole groups?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventionally) while maintaining yields >80% .
- Catalytic Systems : Employ Pd(OAc)₂/Xantphos for Ullmann-type couplings to enhance regioselectivity .
- Inert Atmosphere : Use Schlenk techniques to prevent oxidation of sensitive intermediates (e.g., thiazole sulfurs) .
Notes
- Methodological Focus : Answers emphasize experimental design, analytical troubleshooting, and computational integration.
- Advanced vs. Basic : Basic questions address synthesis and characterization; advanced questions tackle data contradictions and optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
